molecular formula C9H14N2 B13213240 4-(2-Methylpropyl)pyridin-3-amine

4-(2-Methylpropyl)pyridin-3-amine

Cat. No.: B13213240
M. Wt: 150.22 g/mol
InChI Key: MZOULLWTCHHAPA-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)pyridin-3-amine, also known as 4-isobutyl-3-pyridinamine, is a chemical compound with the molecular formula C9H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3-aminopyridine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methylpropyl)pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylpropyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its isobutyl group at the 4-position and amino group at the 3-position make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

4-(2-Methylpropyl)pyridin-3-amine, a pyridine derivative, has garnered attention in scientific research due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Chemical Structure and Properties

The molecular formula for this compound is C_10H_14N. Its structure features a pyridine ring substituted with a 2-methylpropyl group at the 4-position and an amino group at the 3-position. This specific substitution pattern is significant as it influences the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with various receptors and enzymes. These interactions can modulate enzyme activities and signaling pathways, leading to diverse biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains using methods such as disk diffusion and minimum inhibitory concentration (MIC) assays. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in several cancer cell lines, including HeLa, MDA-MB-231, and A549. Studies have reported IC50 values indicating that this compound can inhibit cell growth effectively. For instance, derivatives of pyridine compounds have shown varying IC50 values depending on structural modifications, highlighting the importance of functional groups in enhancing anticancer activity .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various pyridine derivatives, this compound was found to exhibit notable activity against Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed clear zones of inhibition, with MIC values indicating potent antibacterial properties .

CompoundMIC (µg/mL)Zone of Inhibition (mm)
This compound3215
Control (Ciprofloxacin)0.530

Study 2: Anticancer Activity

A comparative study on the antiproliferative effects of pyridine derivatives showed that this compound significantly reduced cell viability in HeLa cells with an IC50 value of approximately 15 µM. This study underscores the potential of this compound in cancer therapy .

Cell LineIC50 (µM)
HeLa15
MDA-MB-23120
A54925

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-(2-methylpropyl)pyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-7(2)5-8-3-4-11-6-9(8)10/h3-4,6-7H,5,10H2,1-2H3

InChI Key

MZOULLWTCHHAPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=NC=C1)N

Origin of Product

United States

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